molecular formula C14H14ClNO B1455825 (2-Chlorophenyl)(2-methoxyphenyl)methanamine CAS No. 1179084-82-2

(2-Chlorophenyl)(2-methoxyphenyl)methanamine

Cat. No.: B1455825
CAS No.: 1179084-82-2
M. Wt: 247.72 g/mol
InChI Key: YVVAOCNJPROCGJ-UHFFFAOYSA-N
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Description

(2-Chlorophenyl)(2-methoxyphenyl)methanamine is an organic compound with the molecular formula C14H14ClNO It is characterized by the presence of a chlorophenyl group and a methoxyphenyl group attached to a methanamine backbone

Scientific Research Applications

Chemistry

In chemistry, (2-Chlorophenyl)(2-methoxyphenyl)methanamine is used as a building block for the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

Biology

The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its derivatives are evaluated for their efficacy and safety in treating various diseases.

Industry

In the industrial sector, the compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and reagents for chemical processes.

Safety and Hazards

The compound has some safety hazards. It has hazard statements H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Mechanism of Action

Target of Action

Related compounds have been found to target enzymes such as carm1 and phosphoethanolamine methyltransferase . These enzymes play crucial roles in various cellular processes, including gene expression and lipid metabolism, respectively.

Mode of Action

For instance, methenamine, a related compound, exhibits antibacterial activity upon ingestion .

Biochemical Pathways

Related compounds have been found to affect pathways such as the geosmin biosynthetic pathway and the catabolism of 2C4NP .

Pharmacokinetics

The compound is known to be a powder at room temperature , which suggests that it could be administered orally or intravenously. The compound’s bioavailability, half-life, and excretion rates remain to be determined.

Result of Action

Based on the known targets of related compounds, it can be inferred that the compound may influence gene expression and lipid metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chlorophenyl)(2-methoxyphenyl)methanamine typically involves the reaction of 2-chlorobenzaldehyde with 2-methoxyaniline in the presence of a reducing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and a catalyst like palladium on carbon. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired amine compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2-Chlorophenyl)(2-methoxyphenyl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium cyanide (KCN) are employed in substitution reactions.

Major Products

The major products formed from these reactions include nitroso and nitro derivatives, reduced amine compounds, and substituted derivatives where the chlorine atom is replaced by other functional groups.

Comparison with Similar Compounds

Similar Compounds

  • (2-Chlorophenyl)(3-methoxyphenyl)methanamine
  • (4-Chlorophenyl)(2-methoxyphenyl)methanamine
  • (2-Chlorophenyl)(4-methoxyphenyl)methanamine

Uniqueness

(2-Chlorophenyl)(2-methoxyphenyl)methanamine is unique due to the specific positioning of the chlorine and methoxy groups on the phenyl rings. This structural arrangement imparts distinct chemical and biological properties, differentiating it from other similar compounds. The presence of both electron-donating (methoxy) and electron-withdrawing (chlorine) groups influences its reactivity and interactions with molecular targets.

Properties

IUPAC Name

(2-chlorophenyl)-(2-methoxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO/c1-17-13-9-5-3-7-11(13)14(16)10-6-2-4-8-12(10)15/h2-9,14H,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVVAOCNJPROCGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(C2=CC=CC=C2Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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